REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1([C:11]([OH:13])=O)[CH2:8][C:7]1([Cl:10])[Cl:9]>C1C=CC=CC=1>[Cl:5][C:6]1([C:11]([Cl:3])=[O:13])[CH2:8][C:7]1([Cl:10])[Cl:9]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(C1)(Cl)Cl)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred for approximately 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C1)(Cl)Cl)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |